molecular formula C18H13N5O2 B2391681 6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 929974-39-0

6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2391681
M. Wt: 331.335
InChI Key: RNXOXFBHXURJHO-UHFFFAOYSA-N
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Description

The compound “6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups, including two pyridine rings, a pyrazolo[3,4-b]pyridine ring, and a carboxylic acid group .


Molecular Structure Analysis

The molecule contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring. It also has a pyridin-3-ylmethyl group and a pyridin-3-yl group attached to the pyrazolo[3,4-b]pyridine core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-deficient pyridine rings and the electron-withdrawing carboxylic acid group. The pyridine rings might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in typical acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Studies : Research has delved into the functionalization reactions of pyrazole derivatives, showcasing the synthesis of new compounds through reactions with 2,3-diaminopyridine, leading to products like 3H-imidazo[4,5-b] pyridine derivatives. Theoretical studies have provided insight into the reaction mechanisms, contributing to a deeper understanding of the chemical processes involved (Yıldırım, Kandemirli, & Demir, 2005).
  • Theoretical and Experimental Investigations : Further investigations into the structure and vibrational spectra of similar compounds have been conducted. Through solid phase FT-IR and FT-Raman spectroscopy, researchers have elucidated the structural characteristics and vibrational modes of these compounds, contributing to the comprehensive understanding of their physical and chemical properties (Bahgat, Al-Den Jasem, & El‐Emary, 2009).

Applications in Chemistry

  • Library of Fused Pyridine-4-Carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, has been generated through Combes-type reactions. These libraries serve as a valuable resource for further exploration in medicinal chemistry and the development of new pharmaceuticals (Volochnyuk et al., 2010).
  • Coordination Chemistry : The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been extensively reviewed. These compounds exhibit unique properties useful in creating luminescent lanthanide compounds for biological sensing and iron complexes that show thermal and photochemical spin-state transitions, highlighting their potential in materials science and sensor technology (Halcrow, 2005).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure, it could be of interest in medicinal chemistry as a lead compound for drug development .

properties

IUPAC Name

6-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c24-18(25)14-7-16(13-4-2-6-20-9-13)22-17-15(14)10-21-23(17)11-12-3-1-5-19-8-12/h1-10H,11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXOXFBHXURJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C3=C(C=N2)C(=CC(=N3)C4=CN=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

929974-39-0
Record name 6-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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